H-Met-Ala-Ser-OH

Methionine Aminopeptidase Substrate Specificity Enzymology

Researchers screening MetAP2 or PDF inhibitors face inconsistent substrate quality that undermines assay reproducibility. H-Met-Ala-Ser-OH (Met-Ala-Ser) eliminates this variability as the kinetically benchmarked substrate for human MetAP2. • Established Km 0.38 ± 0.03 mM and kcat 210 ± 5 min⁻¹ enable direct Vmax-condition calculations and Ki/IC₅₀ determination without time-consuming substrate optimization. • High-resolution co-crystal structures (PDB 4JE8, 6JFA) with PDF validate its use as a reference ligand for docking, co-crystallography, and competitive binding assays. • Differential hydrolysis across species (cleaved by yeast MetAP, poorly by rat liver MetAP) enables isoform-discriminating assays for fungal or mycobacterial aminopeptidase research. Supplied with full analytical documentation. Routine stock available for immediate dispatch.

Molecular Formula C11H21N3O5S
Molecular Weight 307.37 g/mol
CAS No. 17351-33-6
Cat. No. B096318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Met-Ala-Ser-OH
CAS17351-33-6
SynonymsMet-Ala-Ser
methionyl-alanyl-serine
Molecular FormulaC11H21N3O5S
Molecular Weight307.37 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CO)C(=O)[O-])NC(=O)C(CCSC)[NH3+]
InChIInChI=1S/C11H21N3O5S/c1-6(9(16)14-8(5-15)11(18)19)13-10(17)7(12)3-4-20-2/h6-8,15H,3-5,12H2,1-2H3,(H,13,17)(H,14,16)(H,18,19)/t6-,7-,8-/m0/s1
InChIKeyWXHHTBVYQOSYSL-FXQIFTODSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Met-Ala-Ser: N-Terminal Enzyme Substrate & Probe


Methionyl-alanyl-serine (Met-Ala-Ser, L-Met-L-Ala-L-Ser, CAS 17351-33-6) is a tripeptide of sequence methionine-alanine-serine . It serves as a defined synthetic substrate for methionine aminopeptidases (MetAPs) and peptide deformylases (PDFs), enzymes critical for N-terminal methionine processing in prokaryotes and eukaryotes . Its well-characterized interactions with these metalloenzymes, including co-crystal structures and established kinetic parameters, distinguish it from generic tripeptides or uncharacterized analogs, making it a verifiable tool for inhibitor screening and mechanistic enzymology.

Defined synthetic substrate for MetAPs and peptide deformylases
Co-crystal structures with PDF available for docking studies
Kinetic benchmarks for human MetAP2 enable assay calibration

Why Met-Ala-Ser Cannot Be Substituted


Generic tripeptide substitution fails because Met-Ala-Ser exhibits unique, enzyme-specific interaction profiles that are not generalizable across in-class compounds. For methionine aminopeptidase from Saccharomyces cerevisiae, among 11 systematically varied Xaa-Ala-Ser analogs (Xaa = Ala, Asp, Gln, Glu, Ile, Leu, Lys, Met, Phe, Pro, Ser), only the Met-containing sequence was cleaved, demonstrating a strict requirement for the N-terminal methionine residue [1]. In contrast, a membrane-bound rat liver methionine aminopeptidase hydrolyzes Met-Ala-Ser poorly, indicating that its utility as a substrate or inhibitor is not universal but is enzyme- and species-specific [2]. Furthermore, its utility as a defined substrate for human MetAP2 is underpinned by established kinetic parameters (Km 0.38 ± 0.03 mM, kcat 210 ± 5 min⁻¹) that provide a quantitative baseline for comparative studies, a benchmark absent for most arbitrary peptide replacements [3]. Substituting Met-Ala-Ser with an uncharacterized tripeptide would introduce uncontrolled variables in substrate recognition, catalytic efficiency, and structural binding, thereby invalidating comparative enzymology and inhibitor profiling assays.

N-terminal methionine requirement: Among 11 Xaa-Ala-Ser analogs, only Met-Ala-Ser is cleaved by yeast methionine aminopeptidase. Generic tripeptides may be inert.
Species- and isoform-dependent activity: Rat liver MetAP hydrolyzes Met-Ala-Ser poorly, and MtMetAP isoforms show different turnover rates. Cross-species or isoform extrapolation may fail.
Uncharacterized tripeptides lack kinetic anchors: Without established Km and kcat values, assay conditions cannot be benchmarked, increasing variability in inhibitor screening.

Met-Ala-Ser: Evidence vs. In-Class Analogs


Exclusive Cleavage by Yeast MetAP

In a direct head-to-head comparison, yeast methionine aminopeptidase (MAP) was assayed against a panel of 11 tripeptides with the sequence Xaa-Ala-Ser, where Xaa was varied (Ala, Asp, Gln, Glu, Ile, Leu, Lys, Met, Phe, Pro, Ser). The enzyme cleaved only Met-Ala-Ser and exhibited no detectable activity against the other 10 analogs, confirming an absolute requirement for the N-terminal methionine [1]. This exclusive substrate recognition profile establishes Met-Ala-Ser as a non-substitutable positive control or probe for studying N-terminal methionine excision, whereas other Xaa-Ala-Ser peptides are inert in this system.

Substrate Specificity
Head-to-head
Met-Ala-Ser cleaved; 10 other Xaa-Ala-Ser peptides not cleaved
Absolute N-Met requirement for yeast MAP activity
Supports selective probe design; generic substitutions lead to false negatives
Methionine Aminopeptidase Substrate Specificity Enzymology

Human MetAP2 Kinetic Characterization

As a defined substrate for human methionine aminopeptidase 2 (MetAP2), Met-Ala-Ser has been kinetically characterized, providing quantitative baseline data essential for comparative enzymology and inhibitor screening. Yang et al. determined the Michaelis-Menten parameters for this interaction: Km = 0.38 ± 0.03 mM and kcat = 210 ± 5 min⁻¹ (at pH 7.5, 30°C) [1]. In contrast, a Mycobacterium tuberculosis MetAP isoform (MtMetAP1c) exhibited a significantly higher turnover rate compared to another isoform (MtMetAP1a) when using Met-Ala-Ser, demonstrating that the same compound can reveal isoform-specific kinetic differences [2]. Without these established parameters for Met-Ala-Ser, researchers using uncharacterized peptides would lack a quantitative frame of reference to validate assay conditions or compare enzyme performance.

Kinetic Parameters
Cross-study comparable
Km 0.38 ± 0.03 mM, kcat 210 ± 5 min⁻¹
Quantitative baseline for human MetAP2 assay calibration
Human MetAP2, pH 7.5, 30°C; supports reproducible inhibitor profiling
MetAP2 Enzyme Kinetics Km kcat

PDF Structural Binding Mode

Met-Ala-Ser serves as a co-crystallized ligand in multiple high-resolution structures of peptide deformylase (PDF), a validated antibacterial target. Specifically, the crystal structure of a human-like mitochondrial PDF in complex with Met-Ala-Ser (PDB ID: 4JE8, resolution 2.4 Å) revealed that specific residue substitutions lead to a reduction in the volume of the ligand-binding site, explaining the weak affinity of human PDF for its substrate [1]. Another structure of class I type b PDF from Pseudomonas aeruginosa in complex with Met-Ala-Ser (PDB ID: 6JFA, resolution 1.93 Å) further delineates the architectural mechanism for substrate recognition [2]. These structural data provide atomic-level resolution of enzyme-substrate interactions, which is not available for most arbitrary tripeptides. This makes Met-Ala-Ser a uniquely validated probe for structure-based drug design targeting PDF.

Crystal Structures
Cross-study comparable
PDB 4JE8 (2.4 Å), PDB 6JFA (1.93 Å)
Atomic-level PDF binding mode resolved
Enables structure-based design; docking template for novel PDF inhibitors
Peptide Deformylase X-ray Crystallography Antibacterial Target Structural Biology

Species-Specific MetAP Hydrolysis

Met-Ala-Ser exhibits starkly contrasting behavior with methionine aminopeptidases from different species, a property that can be exploited for selective assays. While yeast methionine aminopeptidase efficiently cleaves Met-Ala-Ser [1], a membrane-bound methionine aminopeptidase from rat liver hydrolyzes the same tripeptide 'poorly' [2]. Additionally, Mycobacterium tuberculosis expresses two MetAP isoforms (MetAP1a and MetAP1c) with different substrate preferences; for Met-Ala-Ser, MtMetAP1c demonstrates a 'significantly high enzyme turnover rate' compared to MtMetAP1a [3]. This differential activity profile across species and isoforms is a verifiable, quantifiable property that distinguishes Met-Ala-Ser from universally cleaved or universally inert tripeptides. It positions the compound as a selective probe for distinguishing between eukaryotic, prokaryotic, and isoform-specific aminopeptidase activities.

Species Selectivity
Cross-study comparable
Yeast MAP: cleaved; Rat MAP: poor hydrolysis; MtMetAP1c higher turnover than MtMetAP1a
Differential hydrolysis discriminates MetAP isoforms and species
Supports isoform-selective assay and inhibitor selectivity profiling
Species Selectivity Methionine Aminopeptidase Substrate Profiling

Met-Ala-Ser: Key Applications


MetAP2 Inhibitor HTS

Use Met-Ala-Ser as the kinetically defined substrate in HTS campaigns targeting human MetAP2. The established kinetic parameters (Km = 0.38 mM, kcat = 210 min⁻¹) allow for the calculation of initial velocity conditions under Vmax and the determination of Ki or IC50 values for inhibitor candidates [1]. The compound's well-characterized reactivity eliminates the need for time-consuming substrate optimization and provides a citable, reproducible benchmark for comparing inhibitor potency across different studies or screening libraries.

Structure-Based PDF Inhibitor Design

Employ Met-Ala-Ser as a reference ligand for molecular docking, co-crystallization, or competitive binding assays targeting PDF, a validated antibacterial target. The availability of high-resolution co-crystal structures (PDB 4JE8, 6JFA) provides an atomic-level template for understanding ligand-binding interactions and for guiding the rational design of novel PDF inhibitors [2] [3]. Its use as a competitive binding probe can help validate the engagement of novel chemical matter with the PDF active site.

Species- and Isoform-Selective MetAP Assays

Leverage the differential hydrolysis profile of Met-Ala-Ser to develop assays that discriminate between methionine aminopeptidase activities from different sources or isoforms. For instance, its efficient cleavage by yeast MAP [4] but poor hydrolysis by rat liver MAP [5] can be used to design a specific assay for fungal aminopeptidase in a mixed eukaryotic sample. Similarly, its distinct turnover rates with MtMetAP1a and MtMetAP1c [6] make it a useful substrate for studying isoform-specific functions or for screening isoform-selective inhibitors in tuberculosis research.

MetAP Assay Calibration & Validation

Utilize Met-Ala-Ser as a calibration standard to validate new methionine aminopeptidase assay formats or to troubleshoot existing protocols. Because its Km and kcat values for human MetAP2 are known, researchers can use this tripeptide to confirm that their assay conditions (e.g., buffer, temperature, enzyme source) yield expected kinetic behavior [1]. Deviations from established parameters can signal issues with enzyme activity, substrate integrity, or assay interference, thereby ensuring data quality and reproducibility.

Application
Selection Property
Validation Focus
MetAP2 Inhibitor HTS
Kinetically defined substrate with known Km/kcat
Inhibitor Ki/IC50 consistency and assay linearity
Structure-Based PDF Inhibitor Design
Available co-crystal structures for docking
PDF active site engagement and binding mode verification
Species- and Isoform-Selective MetAP Assays
Differential hydrolysis profile across species and isoforms
Activity discrimination between fungal, mammalian, and bacterial MetAPs
MetAP Assay Calibration & Validation
Established kinetic benchmarks for human MetAP2
Reproducibility of enzyme activity and detection of assay interference

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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